molecular formula C14H10N2O4 B14160213 2,2'-Dinitrostilbene CAS No. 42467-40-3

2,2'-Dinitrostilbene

Cat. No.: B14160213
CAS No.: 42467-40-3
M. Wt: 270.24 g/mol
InChI Key: RXUWVHYGEJQYBF-MDZDMXLPSA-N
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Description

2,2’-Dinitrostilbene is an organic compound with the molecular formula C14H10N2O4. It is a derivative of stilbene, characterized by the presence of two nitro groups (-NO2) attached to the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Dinitrostilbene can be synthesized through several methods. One common approach involves the nitration of stilbene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene rings .

Industrial Production Methods: In industrial settings, the production of 2,2’-Dinitrostilbene often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dinitrostilbene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Ozone, reductive hydrolysis agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2’-Dinitrostilbene and its derivatives involves interactions with various molecular targets and pathways. For example, the reduction of nitro groups to amino groups can lead to the formation of compounds that interact with enzymes or receptors in biological systems. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Uniqueness: 2,2’-Dinitrostilbene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

42467-40-3

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

1-nitro-2-[(E)-2-(2-nitrophenyl)ethenyl]benzene

InChI

InChI=1S/C14H10N2O4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-10H/b10-9+

InChI Key

RXUWVHYGEJQYBF-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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